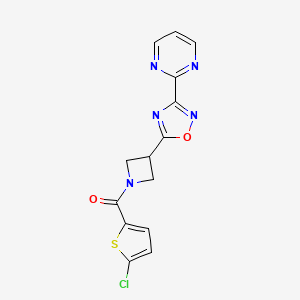

(5-Chlorothiophen-2-yl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Description

The compound "(5-Chlorothiophen-2-yl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone" is a structurally complex molecule featuring three distinct heterocyclic motifs:

Properties

IUPAC Name |

(5-chlorothiophen-2-yl)-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN5O2S/c15-10-3-2-9(23-10)14(21)20-6-8(7-20)13-18-12(19-22-13)11-16-4-1-5-17-11/h1-5,8H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLMAFJYYXDITSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=C(S2)Cl)C3=NC(=NO3)C4=NC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (5-Chlorothiophen-2-yl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 347.8 g/mol. The structure includes a chlorothiophene ring, an azetidine moiety, and a pyrimidine derivative, which are known to impart significant biological properties.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within biological systems. The presence of the oxadiazole ring is particularly noteworthy as it has been associated with diverse pharmacological effects including:

- Enzyme Inhibition : Compounds containing oxadiazole rings are often evaluated for their ability to inhibit specific enzymes involved in disease pathways.

- Receptor Binding : The structural components suggest potential binding affinity to various receptors, which may lead to therapeutic effects in conditions such as cancer or infectious diseases.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance:

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Bacillus subtilis (Gram-positive) | 32 µg/mL |

| Compound B | Escherichia coli (Gram-negative) | 64 µg/mL |

These results suggest that the compound may possess selective antibacterial activity against certain strains, similar to findings in related studies involving oxadiazole derivatives .

Anticancer Activity

In preliminary research, compounds with structural similarities have shown promise as anticancer agents. For example:

- Cell Line Studies : Testing on various cancer cell lines has revealed that these compounds can induce apoptosis and inhibit cell proliferation.

- Mechanistic Insights : The compound's interaction with cellular pathways involved in tumor growth has been documented, indicating potential use in targeted cancer therapies.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of oxadiazole derivatives and tested their antimicrobial efficacy against standard bacterial strains. The results highlighted a few compounds that demonstrated significant activity with MIC values comparable to established antibiotics .

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer properties of azetidine-based compounds. The study reported that derivatives similar to this compound exhibited cytotoxicity against breast cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Comparison with Similar Compounds

Key Observations :

- Synthesis : The target compound’s azetidine core likely requires specialized cyclization techniques, contrasting with the straightforward cycloadditions used for oxadiazole-pyrimidine derivatives .

- Substituent Effects: The 5-chlorothiophene moiety may enhance metabolic stability compared to non-halogenated thiophenes (e.g., ’s methoxy/bromo derivatives) .

Table 2: Reported Bioactivities of Structural Analogues

Analysis :

- Antimicrobial Potential: The target compound’s oxadiazole-pyrimidine motif aligns with ’s thieno-pyrimidine-diones, which show MIC values of 4–16 µg/mL against Gram-positive bacteria. The chlorine substituent may further enhance membrane penetration .

- Electronic Properties : The pyrimidinyl-oxadiazole system likely contributes to π-π stacking interactions with biological targets, similar to coumarin derivatives in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.